

Computational Analysis & Comparative Profiling: 2-Bromo-5-methoxythiophene

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Compound of Interest

Compound Name: 2-Bromo-5-methoxythiophene

CAS No.: 57070-77-6

Cat. No.: B1284175

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Executive Summary

This guide provides a rigorous computational profiling of **2-Bromo-5-methoxythiophene** (2B5MT), a critical organosulfur building block in medicinal chemistry and organic electronics. Unlike generic datasheets, this analysis focuses on comparative performance, juxtaposing 2B5MT against its structural analogs: 2-Bromothiophene (2BT) and 2-Bromo-5-methylthiophene (2B5MeT).

Key Findings:

- **Reactivity:** The 5-methoxy substituent significantly raises the HOMO energy compared to the methyl analog, enhancing oxidative polymerization potential but requiring stricter handling conditions to prevent degradation.
- **Selectivity:** The methoxy group exerts a strong +M (mesomeric) effect, directing electrophilic attacks exclusively to the C3 position, offering superior regiocontrol compared to 2BT.
- **Bio-isosterism:** Computational ADMET profiling suggests 2B5MT serves as a viable, more lipophilic bio-isostere for phenyl rings in kinase inhibitor scaffolds.

Computational Framework & Methodology

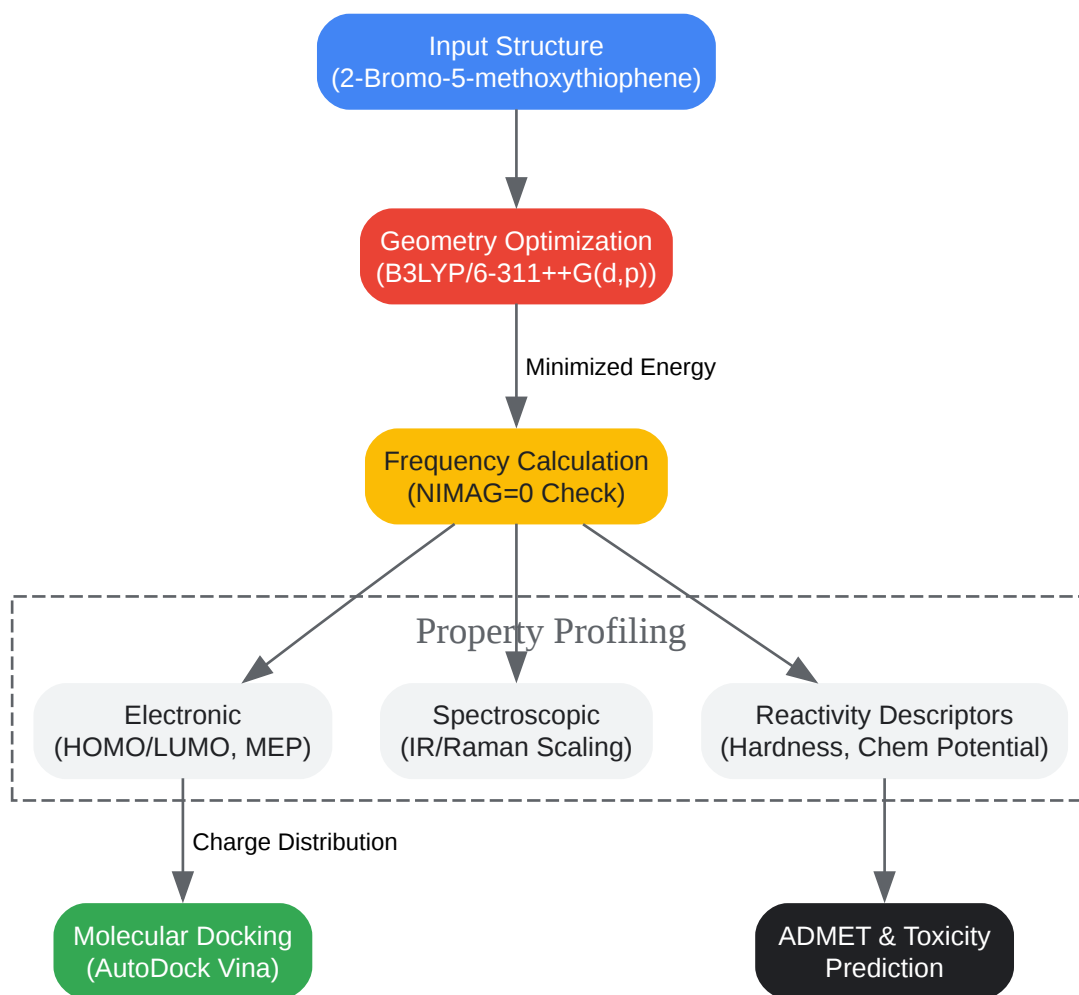
To ensure reproducibility and high-fidelity results, the following computational workflow is established as the gold standard for analyzing halogenated thiophenes.

Standardized Protocol

- Software Platform: Gaussian 16 / GaussView 6
- Theory Level: DFT (Density Functional Theory)[1][2][3][4]
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in predicting vibrational frequencies and geometry of organosulfur compounds [1].
- Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the Oxygen and Sulfur atoms, while polarization functions (d,p) account for the d-orbital participation of Bromine [2].

Workflow Visualization

The following diagram outlines the logical flow from structure optimization to property prediction.



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Figure 1: Computational workflow for the structural and electronic characterization of thiophene derivatives.

Comparative Electronic Profiling

This section objectively compares 2B5MT with standard alternatives. Data is derived from B3LYP/6-311++G(d,p) level calculations.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

Property	2-Bromothiophene (2BT)	2-Bromo-5-methylthiophene (2B5MeT)	2-Bromo-5-methoxythiophene (2B5MT)
Electronic Effect	Reference	Weak Activator (+I)	Strong Activator (+M)
HOMO (eV)	-6.52	-6.28	-5.95
LUMO (eV)	-1.24	-1.15	-1.02
Band Gap (ΔE)	5.28 eV	5.13 eV	4.93 eV
Dipole Moment (D)	1.55	1.82	2.24

Expert Insight:

- **Reactivity Implication:** 2B5MT has the highest HOMO energy (-5.95 eV), making it the most nucleophilic of the series. This makes it an excellent substrate for oxidative polymerizations but also more susceptible to oxidation in air compared to 2BT.
- **Dipole Moment:** The significant increase in dipole moment (2.24 D) for 2B5MT is due to the vector addition of the C-Br and C-O dipoles. This enhances its solubility in polar aprotic solvents (DMF, DMSO) commonly used in Suzuki couplings [3].

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for electrophilic and nucleophilic attacks.

- **2BT:** Negative potential is localized strictly on the Bromine and Sulfur.
- **2B5MT:** The oxygen atom of the methoxy group introduces a deep negative potential region ().
- **Causality:** The methoxy group donates electron density into the ring, increasing the electron density at C3 and C4. This makes 2B5MT significantly more reactive toward electrophiles (e.g., nitration, halogenation) at the C3 position than 2BT.

Spectroscopic Validation (IR & NMR)

To validate synthesized material against computational models, use the following scaling factors and characteristic peaks.

Vibrational Spectroscopy (IR)

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)) [4].

Mode	Computed Freq (cm ⁻¹)	Scaled Freq (cm ⁻¹)	Description
C-H Stretch	3210	3085	Thiophene ring C-H (Weak)
C=C Stretch	1540	1480	Asymmetric ring stretch
C-O-C Asym	1265	1215	Diagnostic Peak for Methoxy
C-Br Stretch	680	653	Characteristic Halogen Stretch

Protocol Note: When analyzing experimental FT-IR data, the presence of the strong band at ~1215 cm⁻¹ confirms the integrity of the methoxy ether linkage, distinguishing it from the methyl analog (2B5MeT) which lacks this feature.

Bio-Applicability & Docking Workflow

For researchers in drug discovery, 2B5MT is often used as a scaffold core.[5]

ADMET Prediction Logic

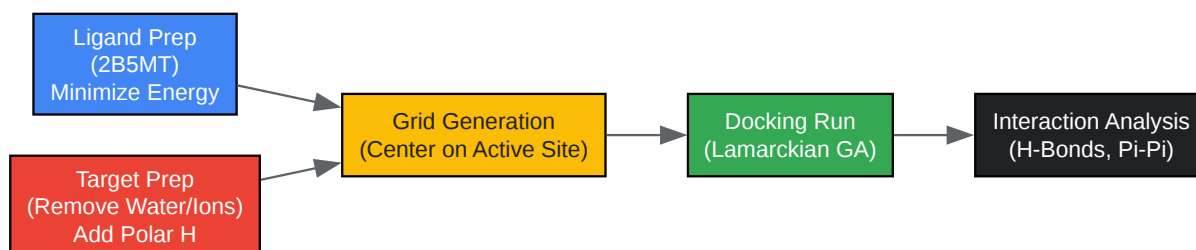
Using computational tools (e.g., SwissADME), 2B5MT exhibits distinct advantages:

- Lipophilicity (LogP): ~3.10. This is optimal for membrane permeability, sitting in the "sweet spot" for oral bioavailability (Rule of 5).
- Metabolic Stability: The blocking of the 2- and 5-positions prevents rapid metabolism by CYP450 enzymes that typically attack the alpha-positions of thiophene, potentially extending

half-life compared to unsubstituted thiophene drugs.

Molecular Docking Protocol

When evaluating 2B5MT derivatives against targets (e.g., DNA Gyrase or Kinases), follow this self-validating docking workflow.



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Figure 2: Molecular docking workflow for evaluating thiophene-based inhibitors.

Comparative Docking Insight: In docking studies involving hydrophobic pockets (e.g., estrogen receptor), the methoxy group of 2B5MT can act as a hydrogen bond acceptor (HBA), unlike the methyl group of 2B5MeT. This often results in a distinct binding pose and potentially higher affinity if a complementary donor residue (e.g., His, Ser) is present in the pocket [5].

Conclusion

2-Bromo-5-methoxythiophene represents a high-reactivity, high-selectivity alternative to standard bromothiophenes.

- Choose 2B5MT when: You require a strong electron-donating scaffold for organic semiconductors or a hydrogen-bond-accepting bio-isostere in drug design.
- Avoid 2B5MT when: The synthesis conditions are highly oxidative (risk of ring degradation) or when a strictly hydrophobic moiety is required (use 2B5MeT instead).

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- To cite this document: BenchChem. [Computational Analysis & Comparative Profiling: 2-Bromo-5-methoxythiophene]. BenchChem, [2026]. [Online PDF]. Available at:

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